molecular formula C11H13BrN2O4S B2814513 1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922112-26-3

1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No.: B2814513
CAS No.: 922112-26-3
M. Wt: 349.2
InChI Key: COYPPNYLIRFGEU-UHFFFAOYSA-N
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Description

1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a methanesulfonamide group, and a tetrahydrobenzo[f][1,4]oxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrobenzo[f][1,4]oxazepine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the bromine atom is often carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The methanesulfonamide group is introduced through sulfonation reactions using reagents like methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the oxazepine ring.

    Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the study of biological systems.

    Industry: It could be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide
  • 1-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide
  • 1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide

Uniqueness

The uniqueness of 1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

1-bromo-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4S/c1-14-4-5-18-10-3-2-8(6-9(10)11(14)15)13-19(16,17)7-12/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYPPNYLIRFGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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